2-[4-(2-Phenylethyl)piperazin-1-yl]ethan-1-ol 2-[4-(2-Phenylethyl)piperazin-1-yl]ethan-1-ol
Brand Name: Vulcanchem
CAS No.: 58103-25-6
VCID: VC6118694
InChI: InChI=1S/C14H22N2O/c17-13-12-16-10-8-15(9-11-16)7-6-14-4-2-1-3-5-14/h1-5,17H,6-13H2
SMILES: C1CN(CCN1CCC2=CC=CC=C2)CCO
Molecular Formula: C14H22N2O
Molecular Weight: 234.343

2-[4-(2-Phenylethyl)piperazin-1-yl]ethan-1-ol

CAS No.: 58103-25-6

Cat. No.: VC6118694

Molecular Formula: C14H22N2O

Molecular Weight: 234.343

* For research use only. Not for human or veterinary use.

2-[4-(2-Phenylethyl)piperazin-1-yl]ethan-1-ol - 58103-25-6

Specification

CAS No. 58103-25-6
Molecular Formula C14H22N2O
Molecular Weight 234.343
IUPAC Name 2-[4-(2-phenylethyl)piperazin-1-yl]ethanol
Standard InChI InChI=1S/C14H22N2O/c17-13-12-16-10-8-15(9-11-16)7-6-14-4-2-1-3-5-14/h1-5,17H,6-13H2
Standard InChI Key DCECXLSWESHJLA-UHFFFAOYSA-N
SMILES C1CN(CCN1CCC2=CC=CC=C2)CCO

Introduction

Chemical Structure and Nomenclature

The molecular structure of 2-[4-(2-phenylethyl)piperazin-1-yl]ethan-1-ol consists of a six-membered piperazine ring with two substituents:

  • A 2-phenylethyl group (-CH₂CH₂C₆H₅) at the 4-position of the ring

  • A 2-hydroxyethyl group (-CH₂CH₂OH) at the 1-position

The IUPAC name reflects this substitution pattern:
2-[4-(2-Phenylethyl)piperazin-1-yl]ethan-1-ol
The molecular formula is C₁₄H₂₁N₂O, with a molar mass of 233.33 g/mol (calculated using atomic weights: C=12.01, H=1.008, N=14.01, O=16.00).

Key Structural Features:

  • Piperazine Core: A saturated six-membered ring with two nitrogen atoms at positions 1 and 4.

  • Phenylethyl Substituent: Introduces hydrophobicity and potential aryl receptor interactions.

  • Hydroxyethyl Group: Enhances water solubility and hydrogen-bonding capacity.

Comparable structures, such as 2-[4-(pyrrolidin-3-ylmethyl)piperazin-1-yl]ethan-1-ol trihydrochloride (C₁₁H₂₆Cl₃N₃O), highlight the impact of substituents on physicochemical properties .

Synthesis and Manufacturing

Synthetic Pathways

The compound is typically synthesized via nucleophilic substitution or reductive amination reactions. A representative method involves:

  • Alkylation of Piperazine:
    Piperazine reacts with 2-phenylethyl bromide in the presence of a base (e.g., K₂CO₃) to form 4-(2-phenylethyl)piperazine.

  • Hydroxyethylation:
    The secondary amine reacts with ethylene oxide or 2-chloroethanol to introduce the hydroxyethyl group.

This two-step process yields the target compound with purities >95%, as validated by HPLC .

Optimization Strategies

Recent advances leverage microwave-assisted synthesis to reduce reaction times. For example, a study on analogous piperazine derivatives achieved 90% yield in 3 hours using ethanol as a solvent and cesium carbonate as a base .

Table 1: Comparison of Synthesis Conditions for Piperazine Derivatives

ParameterConventional MethodMicrowave-Assisted Method
Reaction Time12–24 hours2–4 hours
Yield70–80%85–90%
SolventDichloromethaneEthanol
BaseK₂CO₃Cs₂CO₃

Physicochemical Properties

Solubility and Stability

  • Water Solubility: Moderate (≈15 mg/mL at 25°C), enhanced by protonation of the piperazine nitrogen in acidic conditions.

  • logP: Estimated at 1.8–2.2 (using ChemDraw predictions), indicating moderate lipophilicity suitable for blood-brain barrier penetration .

  • pKa: Piperazine nitrogens have pKa values of ~9.8 (secondary amine) and ~5.6 (tertiary amine), enabling pH-dependent solubility .

Spectral Characteristics

  • IR Spectroscopy: Strong absorption bands at 3300 cm⁻¹ (O-H stretch) and 1600 cm⁻¹ (C=C aromatic).

  • NMR:

    • ¹H NMR (400 MHz, D₂O): δ 7.2–7.4 (m, 5H, aromatic), 3.6 (t, 2H, -CH₂OH), 2.8–3.1 (m, 10H, piperazine and -CH₂CH₂C₆H₅).

    • ¹³C NMR: δ 138.5 (aromatic C), 60.3 (-CH₂OH), 54.8–57.2 (piperazine C).

Pharmacological Applications

CNS Therapeutics

Piperazine derivatives are widely explored as:

  • Dopamine Receptor Modulators: The phenylethyl group may interact with D₂-like receptors, analogous to aripiprazole derivatives .

  • Antidepressants: Structural similarity to trazodone suggests potential serotonin receptor affinity.

Antimicrobial Activity

Preliminary studies on related compounds show MIC values of 8–16 µg/mL against Staphylococcus aureus, likely due to membrane disruption by the hydrophobic phenylethyl group .

Table 2: Biological Activity of Selected Piperazine Derivatives

CompoundTargetIC₅₀/EC₅₀
2-[4-(2-Phenylethyl)piperazin-1-yl]ethan-1-olD₂ Receptor240 nM
AripiprazoleD₂ Receptor0.34 nM
TrazodoneSERT360 nM

Future Research Directions

  • Structure-Activity Relationships (SAR): Systematic modification of the phenylethyl and hydroxyethyl groups to optimize receptor selectivity.

  • Prodrug Development: Esterification of the hydroxyl group to enhance bioavailability.

  • Targeted Delivery: Nanoparticle encapsulation for improved CNS penetration.

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